molecular formula C6H11NO6 B1257743 2-Amino-2-deoxy-L-galacturonic acid

2-Amino-2-deoxy-L-galacturonic acid

Cat. No.: B1257743
M. Wt: 193.15 g/mol
InChI Key: BBWFIUXRDWUZMZ-MGCNEYSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-deoxy-L-galacturonic acid (C6H11NO6) is an amino sugar with a molecular weight of 193.15 g/mol . This monosaccharide is a significant structural component in the lipopolysaccharides (LPS) and surface polysaccharides of various Gram-negative bacteria . Its identification has been intrinsically linked to the study of bacterial cell surfaces, where it contributes to the O-antigenic specificity of pathogens such as Pseudomonas aeruginosa and is found in the surface polysaccharide antigen of Staphylococcus aureus M . The presence of such rare deoxy amino sugars, which are largely absent in humans, makes them a key target for investigating host-pathogen interactions . Academically, this compound is pivotal for understanding the biosynthetic pathways of bacterial glycoconjugates, which are often associated with virulence . Contemporary research leverages this compound and its derivatives to explore the development of targeted antimicrobial therapies and vaccines . Furthermore, its chemical synthesis is an active area of investigation, crucial for producing sufficient quantities for research and for creating analogs to study structure-activity relationships . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

IUPAC Name

(2R,3S,4S,5S)-5-amino-2,3,4-trihydroxy-6-oxohexanoic acid

InChI

InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13)/t2-,3+,4+,5-/m1/s1

InChI Key

BBWFIUXRDWUZMZ-MGCNEYSASA-N

Isomeric SMILES

C(=O)[C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)N

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)N

Synonyms

2-amino-2-deoxy-L-galacturonic acid
2-amino-2-deoxygalacturonic acid
2-amino-2-deoxygalacturonic acid, (L)-isomer
aminogalacturnoic acid

Origin of Product

United States

Natural Occurrence and Biological Distribution

Contribution to Microbial Pathogenicity and Host Immune Evasion Mechanisms

The surface polysaccharides of pathogenic bacteria, which can contain 2-amino-2-deoxy-L-galacturonic acid, are often critical virulence factors. nih.gov They can contribute to pathogenicity by helping the bacteria evade the host's immune system. The capsule, for instance, can protect the bacterium from phagocytosis by immune cells.

Influence on Antigenic Determinants and Serological Specificity

As a component of the O-antigen, this compound directly influences the antigenic properties of the bacterium. core.ac.uknih.gov The O-antigen is a primary target for the host's antibody response, and variations in its chemical structure, including the presence of specific sugars like this compound, lead to different serotypes within a bacterial species. This antigenic variability can help the bacterium to evade pre-existing immunity in a host population. nih.gov

Microbial SpeciesLocation of this compound or its derivativesAssociated Function
Pseudomonas aeruginosaLipopolysaccharide (O-antigen)O-antigenic specificity nih.govcore.ac.uk
Acinetobacter baumanniiCapsular PolysaccharidePathogenicity, Serological specificity nih.govresearchgate.netnih.gov
Pseudomonas cepaciaLipopolysaccharide (O-antigen)Antigenic determinant nih.gov
Klebsiella pneumoniaeCore LipopolysaccharideCapsule association with cell surface asm.org
Rhizobium leguminosarumLipopolysaccharideHost interaction core.ac.uk
Bordetella pertussisEndotoxin (Lipopolysaccharide)Structural component nih.gov

Involvement in Glycosylation Processes for Glycoproteins and Glycolipids

The primary documented role of this compound in glycosylation is its incorporation into glycolipids, specifically the lipopolysaccharides of certain bacteria. nih.govcore.ac.uk Lipopolysaccharides are complex molecules consisting of a lipid and a polysaccharide, and they are major components of the outer membrane of Gram-negative bacteria.

The amino sugar acid, often in its N-acetylated form (N-acetyl-L-galactosaminuronic acid), is a building block of the O-antigen polysaccharide chain. nih.govnih.gov This incorporation is a critical step in the biosynthesis of the LPS molecule and directly contributes to the structural integrity and antigenicity of the bacterial cell envelope. The presence of this specific sugar in the O-antigen of Pseudomonas aeruginosa has been shown to be an important epitope recognized by protective human monoclonal antibodies. nih.gov

While its role in bacterial glycolipid glycosylation is established, there is currently a lack of scientific evidence demonstrating the involvement of this compound in the glycosylation of glycoproteins. Glycoproteins are proteins that have been modified with carbohydrate chains (glycans), a process crucial for a wide range of biological functions in eukaryotes and some prokaryotes. The existing body of research has not identified this particular amino sugar as a constituent of known glycoprotein (B1211001) glycans.

Comparative Analysis with Related Amino Sugars and Uronic Acids

To better understand the unique characteristics of this compound, a comparison with related amino sugars and uronic acids is essential.

FeatureThis compoundN-acetyl-D-galactosamine (GalNAc)D-Galacturonic acid
Structure A six-carbon sugar with an amino group at the C2 position and a carboxylic acid group at the C6 position, in the L-configuration.A derivative of galactose with an N-acetyl group at the C2 position, in the D-configuration.An oxidized form of galactose with a carboxylic acid group at the C6 position, in the D-configuration. acs.org
Natural Occurrence Primarily found in bacterial lipopolysaccharides, such as in Pseudomonas aeruginosa and Staphylococcus aureus. nih.govcore.ac.ukA common component of glycoproteins and glycolipids in animals, and a key part of glycosaminoglycans like chondroitin (B13769445) sulfate.A major component of pectin (B1162225) in plant cell walls. taylorandfrancis.comacs.org
Biological Role Contributes to the O-antigenic specificity of bacteria. nih.govnih.govPlays a crucial role in cell-cell recognition, signaling, and the structure of connective tissues.Provides structural support to plant tissues. acs.org

Interactive Data Table: Key Differences between this compound and Related Sugars

Click to view interactive data

The primary distinction of this compound lies in its stereochemistry (L-configuration) and its specific role in the outer membrane of certain bacteria. While other amino sugars like N-acetyl-D-galactosamine are widespread in eukaryotes and involved in a vast array of biological processes, the known functions of this compound are currently confined to the bacterial world, where it serves as a critical determinant of antigenicity. Similarly, its uronic acid counterpart, D-galacturonic acid, has a well-established structural role in the plant kingdom, a domain where the L-amino sugar acid has not been found. This highlights the specialized and distinct evolutionary path and biological significance of this rare sugar derivative.

Advanced Spectroscopic and Analytical Research Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the atomic-level structural determination of carbohydrates in solution. wikipedia.org It provides data on the chemical environment of individual atoms (chemical shifts), their connectivity through covalent bonds (scalar couplings), and their proximity in space (Nuclear Overhauser Effects), which together define the molecule's primary structure and conformation. wikipedia.orgnih.gov

A comprehensive NMR analysis of 2-Amino-2-deoxy-L-galacturonic acid would involve a combination of one-dimensional (1D) and two-dimensional (2D) experiments.

1D NMR: The ¹H NMR spectrum provides initial information on the number and type of protons present. For this amino sugar, characteristic signals would include the anomeric proton (H1), ring protons (H2-H5), and the exchangeable proton of the amino group. The ¹³C NMR spectrum reveals the number of unique carbon atoms, with the carboxyl carbon (C6) expected at a distinct downfield shift and the anomeric carbon (C1) also appearing in a characteristic region.

2D NMR: To resolve signal overlap and establish definitive structural connections, a suite of 2D NMR experiments is essential:

COSY (Correlation Spectroscopy): This experiment maps the correlations between protons that are coupled to each other, typically those on adjacent carbons. It is fundamental for tracing the proton network within the pyranose ring, starting from an assigned proton, such as the anomeric H1. nih.gov

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons, revealing the entire spin system of a sugar residue. bmrb.ioacs.org This is particularly useful for differentiating signals from different sugar units in a complex glycan.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing an unambiguous assignment of carbon resonances based on the proton assignments. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for identifying the C6 carboxyl group by its correlation with H4 and H5, and for determining linkages between sugar units in oligosaccharides.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of whether they are connected through bonds. This information is vital for determining the stereochemistry and conformation of the sugar ring. For instance, the spatial relationship between H1, H2, H3, and H4 can confirm the galacto configuration.

Table 1. Expected ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O. Chemical shifts are hypothetical and based on data for related compounds like D-galacturonic acid and D-galactosamine. nih.govbmrb.iohmdb.ca
PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
1 (Anomeric)~5.3 (α), ~4.7 (β)~95
2~3.5~55
3~4.0~70
4~4.2~72
5~4.5~75
6 (Carboxyl)-~175

Mass Spectrometry (MS) for Compositional and Sequence Analysis of Glycans

Mass spectrometry is a cornerstone technique in glycan analysis, providing precise molecular weight information and enabling compositional and sequence analysis through fragmentation. acs.org Soft ionization techniques are critical for analyzing fragile biomolecules like carbohydrates without causing extensive degradation.

ESI-MS is a soft ionization method ideal for analyzing polar molecules like amino sugars from solution. acs.org It typically generates multiply charged ions, although for a monosaccharide like this compound, singly charged species such as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are expected. Tandem MS (MS/MS) experiments, where a specific ion is selected and fragmented, can provide structural information. The fragmentation pattern would reveal characteristic losses of water, ammonia, and parts of the carbon backbone, helping to confirm the identity of the compound. diva-portal.org

MALDI-TOF MS is another soft ionization technique that is highly sensitive and particularly well-suited for determining the molecular weights of biomolecules with high accuracy. nih.gov The sample is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte while minimizing fragmentation. researchgate.net This technique is excellent for confirming the molecular formula of this compound by providing a high-resolution mass measurement of the intact molecule, typically as a singly charged ion adducted with a cation like Na⁺ or K⁺. mdpi.com

Table 2. Expected m/z Values for this compound (C₆H₁₁NO₆, Exact Mass: 193.0586 Da) in Mass Spectrometry.
Ion SpeciesFormulaExpected m/z
[M+H]⁺C₆H₁₂NO₆⁺194.0664
[M+Na]⁺C₆H₁₁NNaO₆⁺216.0484
[M+K]⁺C₆H₁₁NKO₆⁺232.0223
[M-H]⁻C₆H₁₀NO₆⁻192.0508

Chromatographic Methods for Isolation, Purification, and Quantification

Chromatographic techniques are indispensable for separating this compound from complex mixtures, such as hydrolysates of natural products, and for its quantification.

HPLC is a powerful tool for the analysis of monosaccharides. acs.org However, carbohydrates lack strong chromophores, making their detection by UV-Vis absorbance challenging. acs.org

Underivatized Forms: Analysis of underivatized amino sugars and uronic acids can be achieved using techniques like High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD). psu.edu This method offers good separation and sensitive detection without the need for derivatization.

Derivatized Forms: To enhance detection sensitivity and improve chromatographic separation on more common reversed-phase columns, pre-column derivatization is often employed. tandfonline.com Reagents like p-aminobenzoic acid (p-AMBA) or 1-phenyl-3-methyl-5-pyrazolone (PMP) react with the reducing end of the sugar to introduce a fluorescent or UV-active tag. acs.orgtandfonline.com This allows for highly sensitive quantification using fluorescence or UV detectors. documentsdelivered.com These derivatization strategies enable the simultaneous analysis of neutral sugars, amino sugars, and uronic acids in a single chromatographic run. acs.org

Table 3. Representative HPLC Conditions for the Analysis of Amino and Uronic Acids. acs.orgpsu.edutandfonline.com
ParameterMethod 1 (Underivatized)Method 2 (Derivatized)
TechniqueHPAEC-PADReversed-Phase HPLC
ColumnAnion-exchange (e.g., CarboPac PA20)Reversed-phase (e.g., C18)
Mobile PhaseAqueous NaOH/Sodium Acetate GradientAqueous buffer/Acetonitrile Gradient
DerivatizationNonePre-column with PMP or p-AMBA
DetectorPulsed Amperometric Detector (PAD)Fluorescence or UV-Vis Detector

Other Specialized Spectroscopic and Physical Methods for Characterization

Beyond chromatographic techniques, a range of other spectroscopic and physical methods are indispensable for the comprehensive characterization of this compound. These methods provide orthogonal information, confirming and complementing the data obtained from other techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a cornerstone for the structural elucidation of carbohydrates. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom in the molecule. While specific NMR data for this compound is scarce in publicly available literature, data for the closely related D-galacturonic acid can provide an indication of the expected chemical shifts. For instance, in D₂O, the anomeric proton (H-1) of D-galacturonic acid resonates around 5.29 ppm for the α-anomer and 4.85 ppm for the β-anomer. The corresponding anomeric carbon (C-1) signals appear at approximately 93.1 ppm and 96.8 ppm, respectively. The presence of the amino group at the C-2 position in this compound would significantly alter the chemical shifts of the neighboring protons and carbons (H-2, C-1, C-2, C-3).

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for D-Galacturonic Acid in D₂O

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C15.29 (α), 4.85 (β)93.1 (α), 96.8 (β)
C23.63 (α), 3.54 (β)68.8 (α), 69.2 (β)
C33.91 (α), 3.79 (β)69.7 (α), 70.0 (β)
C44.29 (α), 4.21 (β)71.9 (α), 72.1 (β)
C54.35 (α), 3.98 (β)71.4 (α), 75.7 (β)
C6-175.4 (α), 177.3 (β)

Note: This data is for D-galacturonic acid and serves as an illustrative example. The chemical shifts for this compound will differ due to the presence of the amino group at C-2 and the L-configuration.

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, providing valuable structural information. Common fragmentation pathways for amino sugars involve the cleavage of glycosidic bonds (if part of a larger structure), as well as cross-ring cleavages and losses of small molecules like water and ammonia. The specific fragmentation pattern would be characteristic of the compound's structure.

Circular Dichroism (CD) Spectroscopy:

Research Applications and Biotechnological Potential

Glycobiology and Structure-Activity Relationship Studies

The precise architecture of complex carbohydrates (glycans) dictates their biological function. The incorporation of uncommon sugars like 2-amino-2-deoxy-L-galacturonic acid into these structures offers unique opportunities for investigating and modulating biological processes.

Elucidation of Specific Recognition and Binding Events in Biological Systems

The presence of this compound in bacterial surface glycans suggests its involvement in specific molecular interactions that are crucial for the bacteria's life cycle and its interaction with the environment. By studying synthetic oligosaccharides containing this rare sugar, researchers can dissect the intricate details of these recognition events. The unique stereochemistry and charge of the L-galacturonic acid derivative, in contrast to the more common D-isomers found in mammals, make it a specific probe for investigating protein-carbohydrate interactions. These studies are fundamental to understanding how pathogens recognize and bind to host cells, a critical first step in the process of infection.

Design and Synthesis of Glycoconjugate Probes for Biochemical Investigations

A significant breakthrough enabling detailed biochemical studies has been the successful chemical synthesis of an orthogonally protected this compound building block. nih.govcjnmcpu.comcjnmcpu.com This synthetic accessibility allows for the creation of well-defined oligosaccharides and glycoconjugates. nih.govcjnmcpu.com These synthetic molecules can be tagged with fluorescent labels or other reporter groups to create "glycoconjugate probes." Such probes are invaluable tools for a variety of biochemical investigations, including the identification and characterization of specific carbohydrate-binding proteins (lectins) and enzymes involved in glycan metabolism. The availability of these probes facilitates detailed structure-activity relationship studies, helping to pinpoint the exact structural features of the sugar that are essential for its biological activity.

Synthetic Approach for L-Galactosaminuronic Acid Building BlockKey FeaturesReference
Glycal Addition and TEMPO/BAIB-mediated C6 OxidationEfficient transformation of commercial L-galactose. Provides an orthogonally protected building block suitable for conversion to various glycosyl donors. nih.govcjnmcpu.com

Immunological Research and Vaccine Development

The discovery of this compound in the surface polysaccharides of pathogenic bacteria has opened new avenues for immunological research and the development of targeted vaccines.

Rational Design of Synthetic Glycoantigens for Immunological Studies

The unique presence of this compound on bacterial surfaces, and its absence in humans, makes it an ideal candidate for a synthetic glycoantigen. cjnmcpu.commdpi.com The development of a synthetic building block for this sugar is a crucial first step in the rational design of such antigens. nih.govcjnmcpu.com By incorporating this synthetic L-amino sugar into larger oligosaccharide structures that mimic the bacterial surface, researchers can create precisely defined molecules to probe the immune response. nih.gov These synthetic glycoantigens can be used to elicit highly specific antibodies and to study the structural basis of antigen-antibody recognition. This approach avoids the heterogeneity and potential contamination associated with isolating carbohydrates from natural sources.

Exploration of its Role in Pathogen-Host Interactions for Vaccine Targets

Research has identified this compound as a key component of the O-specific polysaccharides of several Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. nih.govcore.ac.uknih.govnih.gov The O-specific polysaccharide, a major component of lipopolysaccharide (LPS), is a critical virulence factor that mediates interactions with the host immune system. nih.gov

A pivotal study demonstrated that N-acetyl-L-galactosaminuronic acid is a common epitope within the O-polysaccharides of P. aeruginosa serotypes A and H. This epitope is recognized by a protective human monoclonal antibody, highlighting its importance in the host's immune defense against this pathogen. This finding strongly supports the potential of this compound-containing glycans as targets for the development of vaccines against P. aeruginosa infections. nih.gov

Bacterial SpeciesLocation of this compoundSignificanceReference
Pseudomonas aeruginosaO-specific polysaccharide of lipopolysaccharide (LPS)Component of a common epitope in different serotypes, recognized by a protective monoclonal antibody. cjnmcpu.comnih.govcore.ac.uknih.govnih.gov
Providencia rustigianii O11Acidic polysaccharideFound as an amide with a dipeptide, a novel structure in bacterial polysaccharides. nih.gov
Acinetobacter baumannii O5O-specific polysaccharideComponent of the surface antigen of this pathogenic bacterium. nih.gov

Development of Novel Biomaterials and Glycopolymers

The unique chemical properties of this compound, combining the features of an amino sugar and an acidic sugar, suggest its potential utility in the creation of novel biomaterials and glycopolymers with specialized functions. While this area of research is still in its nascent stages, the principles of polymer chemistry and material science offer a glimpse into future possibilities.

Polysaccharides are known for their biocompatibility and biodegradability, making them attractive for biomedical applications. researchgate.netmdpi.com The incorporation of charged and amino functionalities, such as those present in this compound, into a polymer backbone can be used to create hydrogels and other materials with tunable properties. nih.govresearchgate.netnih.govnih.gov For instance, the carboxylic acid group can participate in ionic crosslinking, while the amino group can be chemically modified for covalent crosslinking or for the attachment of bioactive molecules.

The development of glycopolymers, which are synthetic polymers with pendant carbohydrate moieties, is a rapidly growing field. nih.gov By incorporating this compound into such polymers, it may be possible to create materials that can specifically interact with biological systems, for applications in targeted drug delivery, tissue engineering, and diagnostics. The synthesis of polymers from building blocks like poly(amino acid)s can lead to biodegradable and biocompatible materials with properties that can be tailored for specific applications. nih.gov

Biotechnological Production and Industrial Applications of this compound

The pursuit of sustainable and bio-based economies has spurred significant interest in the biotechnological production of rare sugars and their derivatives from renewable biomass. While the direct microbial synthesis of this compound is still an emerging area of research, extensive studies on the metabolic engineering of microorganisms for the conversion of D-galacturonic acid—the primary component of pectin (B1162225)—lay a robust foundation for its future production. This section explores the potential for engineering microbial platforms for the biosynthesis of this and other rare sugars and the utilization of biomass for the production of value-added chemicals.

Engineering Microbial Platforms for Biosynthesis of Rare Sugars and Derivatives

The engineering of microbial hosts, particularly filamentous fungi like Aspergillus niger and Trichoderma reesei, has been a focal point for the production of various sugar acids from D-galacturonic acid. These fungi possess a natural and efficient pathway for the catabolism of D-galacturonic acid, making them ideal candidates for metabolic engineering. The core strategy involves the targeted deletion of specific genes within this catabolic pathway to halt the metabolic process at a desired intermediate, leading to its accumulation and secretion.

In fungi, the catabolism of D-galacturonic acid proceeds through a reductive pathway. Key enzymes in this pathway include D-galacturonate reductase, L-galactonate dehydratase, and L-threo-3-deoxy-hexulosonate aldolase (B8822740). By disrupting the genes encoding these enzymes, researchers have successfully engineered strains that produce valuable intermediates. For instance, the deletion of the L-galactonate dehydratase gene in A. niger results in the accumulation of L-galactonic acid. Similarly, knocking out the L-threo-3-deoxy-hexulosonate aldolase gene leads to the production of 2-keto-3-deoxy-L-galactonate.

The biosynthesis of amino sugars in biological systems typically occurs through the action of aminotransferases or amidotransferases. These enzymes introduce an amino group from a donor molecule, such as L-glutamate or L-glutamine, onto a keto-sugar phosphate (B84403) or sugar nucleotide. nih.gov A theoretical pathway for the biosynthesis of this compound could, therefore, involve the amination of an intermediate derived from the D-galacturonic acid catabolic pathway. One plausible substrate for such an amination reaction is 2-keto-3-deoxy-L-galactonate. An aminotransferase could potentially catalyze the conversion of this keto acid into this compound.

While a specific aminotransferase for this reaction has not yet been identified, the vast diversity of microbial enzymes presents a rich resource for discovery. Future research could focus on bioprospecting for novel aminotransferases from pectin-degrading microorganisms or on engineering existing aminotransferases to act on 2-keto-3-deoxy-L-galactonate. The successful expression of a heterologous D-galacturonic acid catabolic pathway in Saccharomyces cerevisiae has already been demonstrated, opening the door for engineering this industrially robust yeast for the production of D-galacturonic acid derivatives. researchgate.net

Table 1: Engineered Microbial Strains for the Production of D-Galacturonic Acid Derivatives

Microbial HostEngineered ModificationProduct
Aspergillus nigerDeletion of L-galactonate dehydratase (gaaB)L-Galactonic acid
Trichoderma reeseiDeletion of L-galactonate dehydratase (lgd1)L-Galactonic acid
Aspergillus nigerDeletion of L-threo-3-deoxy-hexulosonate aldolase (gaaC)2-keto-3-deoxy-L-galactonate
Saccharomyces cerevisiaeIntegration of fungal D-galacturonic acid pathway genesEthanol from D-galacturonic acid

Utilization in Value-Added Chemical Production from Biomass

The primary feedstock for the biotechnological production of this compound and other rare sugar derivatives is pectin-rich biomass. Pectin is a major component of the primary cell walls of many plants and is particularly abundant in agricultural side streams such as citrus peel, sugar beet pulp, and apple pomace. These materials are available in large quantities and represent a low-cost and renewable source of D-galacturonic acid.

The valorization of pectin-rich biomass begins with its hydrolysis to release the constituent monosaccharides, primarily D-galacturonic acid. This can be achieved through enzymatic treatment with pectinases, which are a complex group of enzymes that degrade pectin. The use of microbial hosts that can both hydrolyze pectin and ferment the resulting sugars is a particularly attractive strategy for consolidated bioprocessing.

Engineered microorganisms can be cultivated on these pectin hydrolysates to produce a range of value-added chemicals. As discussed, the production of L-galactonic acid and 2-keto-3-deoxy-L-galactonate from D-galacturonic acid has been successfully demonstrated in engineered fungi. researchgate.netwikipedia.org These compounds themselves have applications in the food, pharmaceutical, and chemical industries. For instance, L-galactonic acid can be a precursor for the synthesis of L-ascorbic acid (vitamin C).

The potential production of this compound from pectin-rich biomass would add another valuable product to the portfolio of biorefineries. Amino sugars are important building blocks for the synthesis of pharmaceuticals, nutraceuticals, and fine chemicals. The development of a microbial platform for the synthesis of this compound would therefore represent a significant advancement in the sustainable production of these high-value compounds from renewable resources.

Table 2: Potential Value-Added Chemicals from Pectin-Rich Biomass

PrecursorProductPotential Application
D-Galacturonic acidL-Galactonic acidPrecursor for Vitamin C synthesis
D-Galacturonic acidmeso-Galactaric acidPolymer precursor
D-Galacturonic acid2-keto-3-deoxy-L-galactonateChemical building block
D-Galacturonic acidThis compoundPharmaceutical and nutraceutical ingredient

Q & A

Q. What established methods are used for synthesizing 2-Amino-2-deoxy-L-galacturonic acid, and what parameters critically affect yield and purity?

Methodological Answer: Synthesis typically involves chemical or enzymatic modification of galacturonic acid precursors. Key steps include introducing the amino group via reductive amination (using NH₃/NaBH₄) or nucleophilic substitution. Critical parameters:

  • pH control (6.5–7.5 to prevent carboxylate group protonation and side reactions).
  • Temperature (maintained at 25–40°C to avoid thermal degradation).
  • Protecting group strategy (e.g., acetyl groups for hydroxyl protection, removed via alkaline hydrolysis). Purification via ion-exchange chromatography (using Dowex® resins) ensures separation from unreacted intermediates. Yield optimization requires monitoring reaction progress with TLC (silica gel, n-BuOH:AcOH:H₂O = 2:1:1).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., H-2 axial proton at δ 3.8–4.1 ppm for amino substitution). ¹³C NMR confirms carboxylate (δ 175–178 ppm) and anomeric carbon (δ 95–100 ppm). Compare with reference spectra of analogous amino sugars.
  • Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ ions (expected m/z for C₆H₁₁NO₇: 209.04).
  • X-ray Crystallography : Resolves absolute configuration; crystals grown in aqueous ethanol via slow evaporation.

Q. What biological roles or pathways involve this compound, and how can these be experimentally validated?

Methodological Answer: The compound is implicated in bacterial polysaccharide biosynthesis (e.g., Pseudomonas LPS). Experimental validation:

  • Enzymatic Digestion : Treat polysaccharides with specific hydrolases (e.g., galacturonan lyase), then analyze hydrolysates via HPLC.
  • Metabolic Labeling : Use ¹³C-labeled precursors in microbial cultures; track incorporation via NMR or LC-MS.
  • Knockout Studies : Delete putative biosynthetic genes (e.g., gcaA) and analyze polysaccharide composition differences.

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

Methodological Answer: Discrepancies often arise from variations in sample purity, assay conditions, or biological models. Resolution steps:

  • Purity Quantification : Use HPLC (HILIC column, 5 mM NH₄HCO₃ mobile phase) to verify ≥98% purity.
  • Standardized Assays : Replicate studies under controlled pH (7.4), temperature (37°C), and cofactor conditions (e.g., Mg²⁺ for glycosyltransferases).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets normalized to common reference standards.

Q. What advanced chromatographic techniques optimize separation of this compound from complex biological matrices?

Methodological Answer:

  • HILIC-MS/MS : Use a ZIC®-HILIC column with acetonitrile/water gradients (0.1% formic acid) to retain polar compounds.
  • Ion-Pairing Reagents : Add 10 mM tributylamine to enhance retention of carboxylate groups.
  • Validation : Perform spike-and-recovery experiments in serum or lysate matrices (recovery target: 85–115%).

Q. How to design experiments assessing enzymatic modification of this compound in glycosylation pathways?

Methodological Answer:

  • In Vitro Assays : Incubate with recombinant glycosyltransferases (e.g., GalNAc-T) and UDP-sugar donors. Monitor reaction kinetics via stopped-flow spectroscopy (λ = 340 nm for UDP release).
  • Product Characterization : Isolate products using size-exclusion chromatography (Sephadex® G-25) and validate via MALDI-TOF.
  • Mutagenesis Studies : Perform alanine scanning on enzyme active sites to identify residues critical for substrate recognition.

Q. What strategies mitigate degradation during long-term stability studies of this compound?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder at -20°C (degradation <5% over 12 months).
  • Buffer Optimization : Use 10 mM phosphate buffer (pH 7.0) with 0.02% sodium azide to inhibit microbial growth.
  • Degradation Pathway Analysis : Identify oxidation products (e.g., carbonyl derivatives) via LC-MSⁿ and stabilize with 1 mM EDTA.

Q. How to computationally model interactions between this compound and target enzymes for structure-activity studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3H7T) to predict binding poses. Focus on hydrogen bonding with catalytic residues (e.g., Asp189 in glycosyltransferases).
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability (RMSD <2 Å).
  • QSAR Models : Corrate substituent effects (e.g., amino group pKa) with enzymatic activity using partial least squares regression.

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